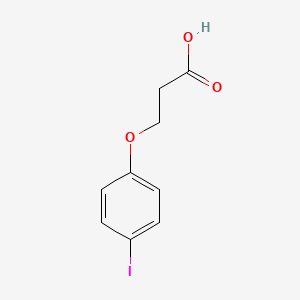

3-(4-Iodophenoxy)propanoic acid

Overview

Description

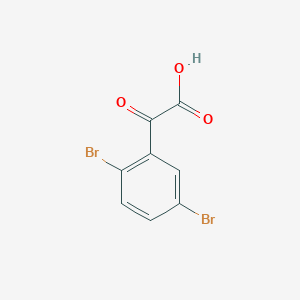

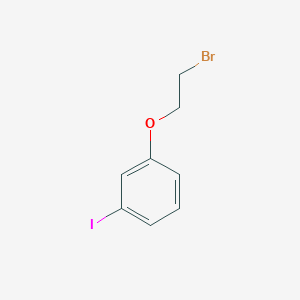

3-(4-Iodophenoxy)propanoic acid is a useful research compound. Its molecular formula is C9H9IO3 and its molecular weight is 292.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Iodophenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Iodophenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phloretic Acid as a Renewable Building Block

Phloretic acid, also known as 3-(4-Hydroxyphenyl)propanoic acid, has been studied as a sustainable alternative to phenol for enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This approach is significant in materials science, offering a path towards more sustainable materials with a wide range of applications. The synthesis of benzoxazine monomers from molecules like PEG400 and PEG2000 using phloretic acid does not require solvents or purification, and the resulting materials exhibit thermal and thermo-mechanical properties suitable for various uses (Trejo-Machin et al., 2017).

Novel Phenolic Compounds and Their Anti-inflammatory Activities

Research has identified four new phenolic compounds, including derivatives of 3-(3,4-dihydroxyphenyl)propanoic acid, from the tender leaves of Eucommia ulmoides Oliv. These compounds displayed modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects. This adds to the chemical knowledge of Eucommia ulmoides Oliv. leaves and opens avenues for further research into their anti-inflammatory properties (Ren et al., 2021).

Antioxidant Properties of Phenolic Acids

A study analyzed eight structurally similar dihydroxy and trihydroxyphenolic acids, including 3-(3,4,5-trihydroxyphenyl)propanoic acid, for their total antioxidant capacity and ability to scavenge radicals. The research concluded that the number of phenolic groups and the type of alkyl spacer between the carboxylic acid and the aromatic ring significantly influence the antioxidant activity. This research is crucial for understanding the potential health benefits of these compounds and their utility in various applications (Siquet et al., 2006).

Safety Evaluation in Food Contact Materials

A specific derivative of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid was evaluated for its safety in food contact materials. The EFSA concluded that there's no safety concern for consumers if this substance is used only in specific conditions, such as in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products, with its migration not exceeding a defined threshold (Flavourings, 2011).

Applications in Skin Care

3-(4-Hydroxyphenyl)propanoic acid amide has been explored for its biological properties, particularly in the preparation of anti-aging skin care compositions. The compound is noted for its excellent anti-aging effects in preventing skin wrinkles, demonstrating the potential of phenolic compounds in topical applications (Wawrzyniak et al., 2016).

properties

IUPAC Name |

3-(4-iodophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGJRFGFQBJVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Iodophenoxy)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860644.png)

![Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860756.png)